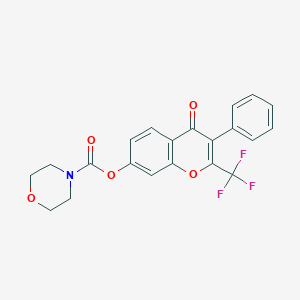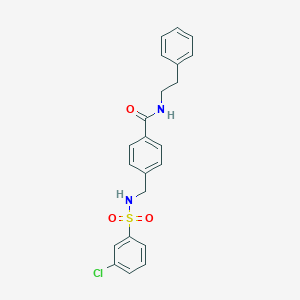
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate is a chemical compound with potential applications in scientific research. This compound is a member of the chromenone family, which has been extensively studied for its various biological and pharmacological activities. The synthesis method for this compound involves several steps, and its mechanism of action is still under investigation. In
Mechanism of Action
The mechanism of action for 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate is still under investigation. However, studies have shown that this compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively detect copper ions with high sensitivity and specificity. Additionally, this compound has shown potential as a scaffold for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is the development of new fluorescent probes based on this compound. Additionally, the synthesis of analogs of this compound with improved solubility and potency could lead to the development of new drugs with novel biological activities.
Synthesis Methods
The synthesis of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate involves several steps. The first step is the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride to form 4-trifluoroacetoxy-coumarin. The second step is the reaction of 4-trifluoroacetoxy-coumarin with phenylacetylene in the presence of a palladium catalyst to form 4-phenyl-3-trifluoroacetoxy-coumarin. The third step is the reaction of 4-phenyl-3-trifluoroacetoxy-coumarin with morpholinecarboxylic acid in the presence of a base to form 4-phenyl-3-morpholinecarboxylic acid-coumarin. The final step is the reaction of 4-phenyl-3-morpholinecarboxylic acid-coumarin with thionyl chloride to form this compound.
Scientific Research Applications
The scientific research applications of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate are diverse. This compound has been shown to have potential anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been investigated for its potential as a scaffold for the development of new drugs.
properties
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO5/c22-21(23,24)19-17(13-4-2-1-3-5-13)18(26)15-7-6-14(12-16(15)30-19)29-20(27)25-8-10-28-11-9-25/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESXXNFZNGDHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B492809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492811.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B492812.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B492813.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B492814.png)

![N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492818.png)
![N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492821.png)

![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492824.png)
![4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B492828.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-tert-butylbenzenesulfonamide](/img/structure/B492829.png)
![4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492830.png)
